

3-Chloro-1-phenylpropan-1-ol safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Chloro-1-phenylpropan-1-ol**

Cat. No.: **B142418**

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **3-Chloro-1-phenylpropan-1-ol**

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of **3-Chloro-1-phenylpropan-1-ol** (CAS No: 18776-12-0). The protocols and information herein are synthesized from authoritative safety data sheets and chemical literature to ensure scientific integrity and promote a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

3-Chloro-1-phenylpropan-1-ol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals, including antidepressants like Fluoxetine and Tomoxetine.^{[1][2]} Its dual reactivity, stemming from the hydroxyl group and the alkyl chloride, makes it a versatile building block but also necessitates careful handling.^[3] Understanding its fundamental properties is the first step in establishing safe laboratory practices.

Table 1: Physicochemical Data for **3-Chloro-1-phenylpropan-1-ol**

Property	Value	Source(s)
Molecular Formula	C₉H₁₁ClO	[4] [5]
Molecular Weight	170.64 g/mol	[4] [6]
CAS Number	18776-12-0 (racemic)	[4] [7]
	100306-33-0 ((R)-enantiomer)	[8] [9]
	100306-34-1 ((S)-enantiomer)	[6]
Appearance	White to off-white solid or crystalline powder. [1] [5] [10]	
Melting Point	31.0 to 36.0 °C	[5] [7]
Boiling Point	116 °C at 4 mmHg	[5] [7]
Solubility	Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. [5] [7]	
Density	~1.134 g/cm ³	[5] [11]

| Storage Temperature | 2-8°C, sealed in a dry environment.[\[7\]](#) ||

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), **3-Chloro-1-phenylpropan-1-ol** is classified with several hazards that demand stringent safety measures.[\[4\]](#) The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

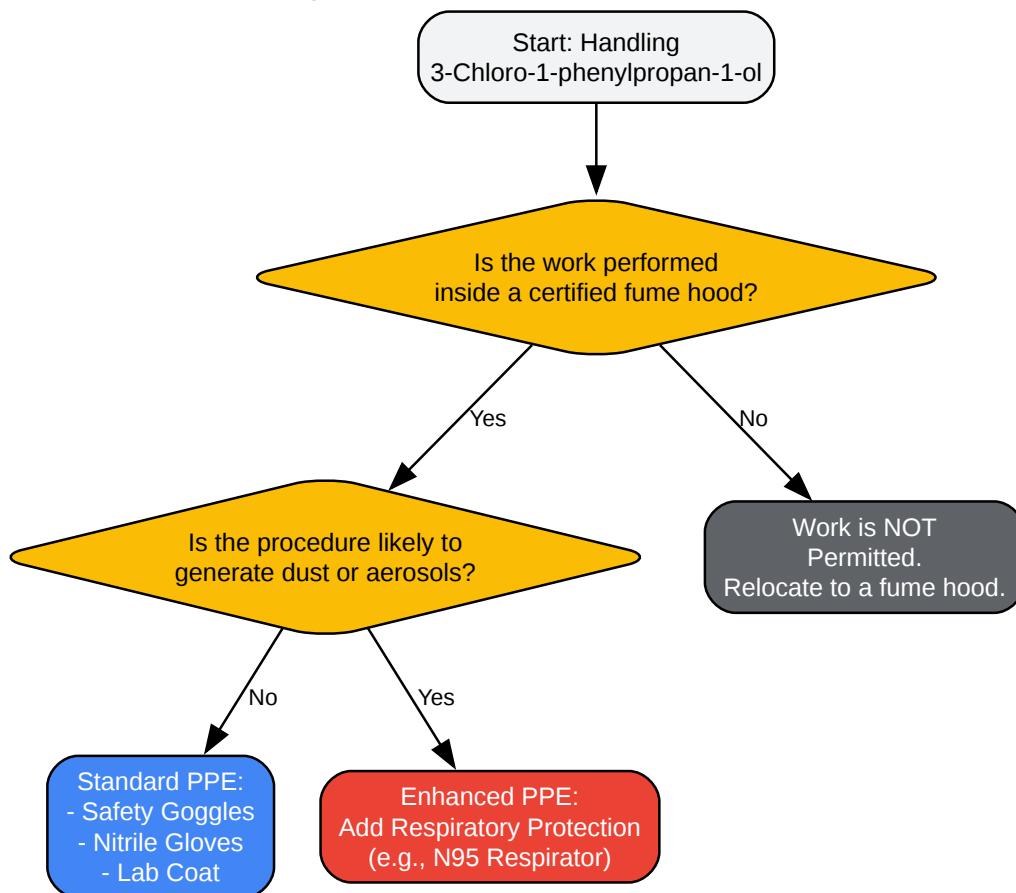
- Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[\[4\]](#)[\[12\]](#)
- Skin Irritation: It is known to cause skin irritation (H315).[\[4\]](#)[\[8\]](#) Prolonged contact should be avoided.
- Eye Irritation: Causes serious eye irritation (H319).[\[4\]](#)[\[8\]](#) Direct contact can lead to significant damage.

- Respiratory Irritation: May cause respiratory irritation (H335).[4][8] Vapors or dust should not be inhaled.
- Mutagenicity: It is suspected of causing genetic defects (H341).[4] This long-term hazard underscores the need for minimizing exposure.

The toxicological properties have not been fully investigated, which warrants a cautious approach, treating the compound as potentially more hazardous than currently documented.[6][13]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All work with **3-Chloro-1-phenylpropan-1-ol**, especially when heating or creating aerosols, must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][12] Personal Protective Equipment is mandatory to prevent direct contact.


Standard Protocol for PPE

- Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]
- Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices. Wash and dry hands thoroughly after handling.
- Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
- Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge is necessary.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

Figure 1: PPE Selection Workflow

[Click to download full resolution via product page](#)

Figure 1: PPE Selection Workflow

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling

- Handle in a well-ventilated place, preferably a chemical fume hood.[12]
- Avoid contact with skin, eyes, and clothing.[6]
- Avoid the formation of dust and aerosols.[6][12]
- Do not eat, drink, or smoke in the laboratory.[12]
- Wash hands and any exposed skin thoroughly after handling.[14]
- Use non-sparking tools to prevent fire caused by electrostatic discharge.[12]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12]
Recommended storage is between 2-8°C.[7]
- Keep away from incompatible materials, particularly strong oxidizing agents.[6]
- Ensure the storage area is locked and secure.[6]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First-Aid Measures

- Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
- Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6]

- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.
[\[12\]](#)

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
[\[12\]](#)
- Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).
[\[6\]](#)
- Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
[\[6\]](#)

Accidental Release Measures

For incidental laboratory spills, trained personnel should follow a clear, methodical protocol.

Protocol: Incidental Spill Cleanup

- Alert & Evacuate: Notify personnel in the immediate area. Restrict access to the spill zone.
[\[15\]](#)
- Assess & Equip: Evaluate the spill size and ensure proper PPE is worn before approaching (see Section 3). Eliminate all ignition sources.
[\[16\]](#)
- Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or spill pillows to prevent it from spreading.
[\[17\]](#)
- Absorption: Working from the outside in, apply absorbent material over the spill. Mix thoroughly with a plastic scoop until the material appears dry and free-flowing.
[\[15\]](#)
[\[18\]](#)
- Collection: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.
[\[17\]](#)
[\[18\]](#)
- Decontamination: Wash the spill area with soap and water. Collect the cleaning materials and rinse water for disposal as hazardous waste.
[\[17\]](#)
[\[19\]](#)

- Ventilation & Reporting: Ventilate the area to ensure vapors have dissipated. Report the incident to the laboratory supervisor and dispose of the waste through the institution's hazardous waste program.[17]

Spill Response Flowchart

Figure 2: Incidental Spill Response Flowchart

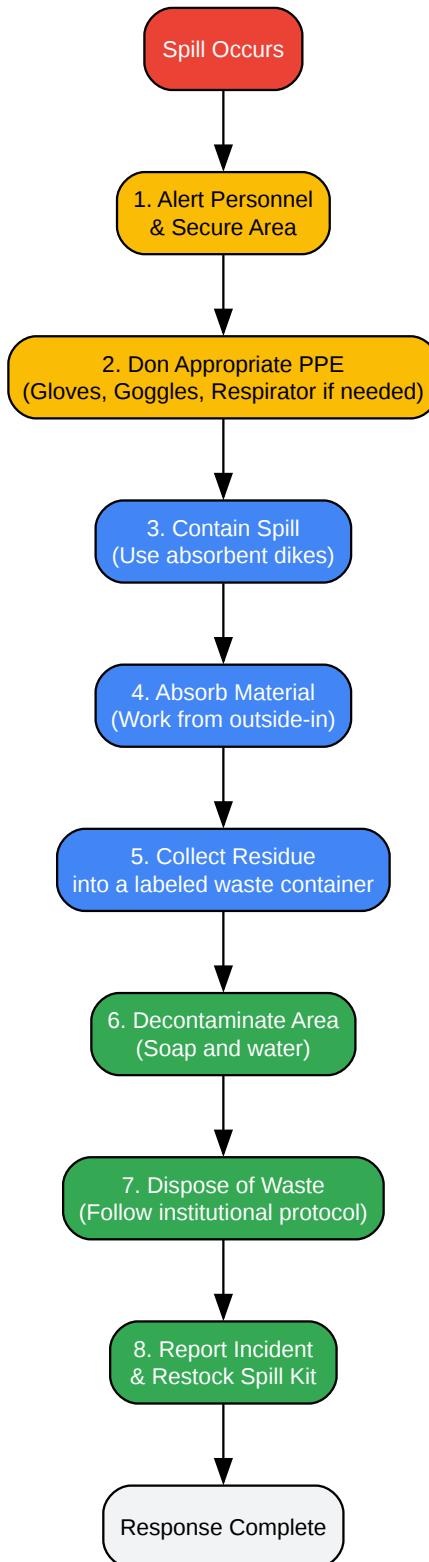

[Click to download full resolution via product page](#)

Figure 2: Incidental Spill Response Flowchart

Stability and Reactivity

- Reactivity: The compound is stable under normal conditions.[6]
- Conditions to Avoid: Incompatible products and excess heat.[6]
- Incompatible Materials: Strong oxidizing agents.[6][13]
- Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

Waste Disposal Considerations

Chemical waste must be handled in accordance with all local, state, and federal regulations. [20] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[21]

- Dispose of unused material and contaminated cleanup residues in a designated, properly labeled hazardous waste container.[6][12]
- Do not dispose of down the drain or into the environment.[6][22]
- Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[15]

Synthesis and Applications Overview

3-Chloro-1-phenylpropan-1-ol is a crucial chiral intermediate, particularly for producing important antidepressant drugs.[2] Its synthesis often involves the asymmetric reduction of 3-chloro-1-phenylpropan-1-one using chiral reducing agents or biocatalysis to achieve high enantiomeric purity.[2][3] The availability of this high-quality building block is fundamental for pharmaceutical research and manufacturing.[2][23]

References

- PubChem. (n.d.). 3-Chloro-1-phenylpropanol. National Center for Biotechnology Information.
- ChemBK. (2024). 3-CHLORO-1-PHENYL-1-PROPANOL - Physico-chemical Properties.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.

- UB. (n.d.). (S)-(-)-3-Chloro-1-phenyl-1-propanol.
- ChemBK. (2024). 3-CHLORO-1-PHENYLPROPANOL - Introduction.
- Molbase. (n.d.). **3-chloro-1-phenylpropan-1-ol**.
- Datasheet. (n.d.). (R)-(+)-3-Chloro-1-phenyl-1-propanol.
- PubChem. (n.d.). (1R)-**3-chloro-1-phenylpropan-1-ol**. National Center for Biotechnology Information.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- ChemBK. (2024). S(-)-3-CHLORO-1-PHENYLPROPANOL - Introduction.
- Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.
- Tianming Pharmaceutical. (n.d.). (1R)-3-Chloro-1-phenyl-propan-1-ol.
- LookChem. (n.d.). (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0.
- GHS. (n.d.). chemical label (1R)-**3-chloro-1-phenylpropan-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0 [chemicalbook.com]
- 2. nbinfo.com [nbinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]
- 8. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 100306-33-0|(R)-3-Chloro-1-phenylpropan-1-ol|BLD Pharm [bldpharm.com]
- 10. chemimpex.com [chemimpex.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. 3-Chloro-1-phenyl-1-propanone(936-59-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. molbase.com [molbase.com]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. jk-sci.com [jk-sci.com]
- 17. acs.org [acs.org]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. 3-(3-CHLORO-PHENYL)-PROPAN-1-OL - Safety Data Sheet [chemicalbook.com]
- 23. escales | Virtual tour generated by Panotour [ub.edu]
- To cite this document: BenchChem. [3-Chloro-1-phenylpropan-1-ol safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142418#3-chloro-1-phenylpropan-1-ol-safety-and-handling\]](https://www.benchchem.com/product/b142418#3-chloro-1-phenylpropan-1-ol-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com